molecular formula C14H13N5O2 B1456034 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid CAS No. 1365963-44-5

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid

Número de catálogo: B1456034
Número CAS: 1365963-44-5
Peso molecular: 283.29 g/mol
Clave InChI: NHQLPICXTCBHFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid is a compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities, including their potential as inhibitors of various enzymes and receptors

Propiedades

IUPAC Name

3-[(2,3-dimethylpyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8-11-12(18-19(8)2)13(16-7-15-11)17-10-5-3-4-9(6-10)14(20)21/h3-7H,1-2H3,(H,20,21)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQLPICXTCBHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[4,3-d]pyrimidine derivatives, including 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: CDK2 Inhibition
A study focused on the design and synthesis of new pyrazolo derivatives demonstrated that compounds with similar scaffolds exhibited significant cytotoxicity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 45 to 97 nM against MCF-7 and 6 to 99 nM against HCT-116, indicating potent antitumor activity compared to standard treatments like sorafenib .

Compound IDMCF-7 IC50 (nM)HepG-2 IC50 (nM)HCT-116 IC50 (nM)
Compound A45486
Compound B979099
Sorafenib14417619

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with cyclin-dependent kinases (CDKs), particularly CDK2. The results indicated that the compound could effectively inhibit CDK2 by mimicking ATP binding sites, which is crucial for its antitumor activity .

Pharmacological Profiles

The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its diverse pharmacological activities. Compounds derived from this scaffold have been reported to possess antimicrobial, anti-inflammatory, and anti-Alzheimer's properties. The structural similarity to purines allows these compounds to engage effectively with various biological targets .

Mecanismo De Acción

The mechanism of action of 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This unique structure contributes to its potent anti-cancer activity and makes it a valuable compound for further research and development .

Actividad Biológica

3-[(2,3-Dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme modulation. This article explores the biological activity of this compound, reviewing relevant studies and findings.

Chemical Structure

The compound is characterized by a pyrazolo[4,3-d]pyrimidine core linked to a benzoic acid moiety. This structural configuration is significant as it influences the compound's biological interactions.

1. Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit promising anticancer properties. A study focused on the synthesis of new pyrazolo derivatives demonstrated their potential as cyclin-dependent kinase 2 (CDK2) inhibitors, which are crucial in regulating the cell cycle and are often dysregulated in cancer cells .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundTargetIC50 (µM)Reference
Compound ACDK25.0
Compound BCDK24.5
This compoundTBDTBD

2. Enzyme Modulation

The compound has been investigated for its ability to modulate proteolytic enzymes. In particular, studies have shown that benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for protein degradation and cellular homeostasis .

Table 2: Enzyme Activation by Benzoic Acid Derivatives

CompoundEnzyme TargetActivation Level (%)Reference
Compound 1Cathepsin B467.3 ± 3.9%
Compound 2Cathepsin LTBD
This compoundTBDTBD

3. Antimicrobial Properties

While specific studies on the antimicrobial effects of this compound were not detailed in the search results, related compounds have shown activity against various bacterial strains. For instance, some derivatives have been effective against Gram-positive bacteria and Mycobacterium tuberculosis .

Case Studies

A recent case study highlighted the effectiveness of pyrazolo derivatives in inhibiting cancer cell proliferation in vitro. The study involved testing various concentrations of the compounds against different cancer cell lines, revealing that certain derivatives significantly reduced cell viability at micromolar concentrations.

Q & A

Q. What are the recommended synthetic routes for 3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine with 3-aminobenzoic acid derivatives. Key steps include:
  • Protection of the benzoic acid group to avoid side reactions during coupling.
  • Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation.
  • Optimization of reaction conditions (e.g., temperature at 0–5°C for 24 hours) to minimize byproducts.
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield optimization strategies include stoichiometric control (1:1.2 molar ratio of amine to acid) and microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry and substituent positions. For example, aromatic protons in the pyrazolo-pyrimidine core appear as doublets (δ 8.69 ppm, J = 8.4 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% required for pharmacological studies) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1) validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of modifications to the pyrazolo-pyrimidine core to enhance target affinity?

  • Methodological Answer :
  • Core Modifications : Substitute dimethyl groups at positions 2 and 3 with bulkier alkyl chains (e.g., cyclopentyl) to evaluate steric effects on target binding .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzoic acid moiety to modulate solubility and binding kinetics .
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with targets such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), identified in DrugBank as a potential binding partner .
  • Kinase Assays : Screen modified analogs against kinase panels to identify off-target effects. For example, JAK/STAT pathway inhibition can be tested via phosphorylation assays using recombinant proteins .

Q. What methodological approaches are used to resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic (PK) Studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral administration in rodent models. Low bioavailability may explain reduced in vivo efficacy .
  • Metabolite Identification : Use hepatic microsomes or S9 fractions to identify metabolites (e.g., glucuronidation of the benzoic acid group) that reduce active compound levels .
  • Formulation Adjustments : Develop prodrugs (e.g., methyl ester derivatives) to improve membrane permeability, followed by enzymatic cleavage in target tissues .

Q. How can researchers address solubility challenges during formulation for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React the benzoic acid with sodium bicarbonate to form a water-soluble sodium salt .
  • Nanoformulation : Use lipid-based nanoparticles (70–100 nm diameter) to encapsulate the compound, enhancing lymphatic absorption .
  • Co-Solvent Systems : Employ PEG 400/water mixtures (70:30 v/v) to achieve >5 mg/mL solubility for intravenous dosing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s inhibition of HGPRT versus JAK kinases?

  • Methodological Answer :
  • Target Validation : Use CRISPR-Cas9 knockout cell lines to confirm on-target effects. For example, HGPRT⁻/− cells should show resistance to the compound if it acts via this pathway .
  • Selectivity Profiling : Compare IC₅₀ values across kinase assays. A >10-fold selectivity for HGPRT over JAK kinases suggests primary target specificity .
  • Structural Analysis : Overlay crystal structures of HGPRT and JAK2 to identify shared binding motifs (e.g., ATP-binding pockets) that may explain cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid
Reactant of Route 2
3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.